

Spectroscopic Profile of Quinoxaline-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Quinoxaline-5-carbaldehyde**

Cat. No.: **B130122**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **Quinoxaline-5-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Spectroscopic Data

The structural elucidation of **Quinoxaline-5-carbaldehyde** is critically supported by a combination of spectroscopic techniques. Below is a summary of the key data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: ^1H NMR Spectroscopic Data for Quinoxaline-5-carbaldehyde

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.5 (estimated)	s	-	H-C(O)
9.0 - 9.2 (estimated)	m	-	H-2, H-3
8.2 - 8.4 (estimated)	m	-	H-6, H-8
7.8 - 8.0 (estimated)	m	-	H-7

Note: Estimated values are based on typical chemical shifts for quinoxaline derivatives and the influence of the aldehyde substituent. Precise experimental data was not available in the searched literature.

Table 2: ^{13}C NMR Spectroscopic Data for Quinoxaline-5-carbaldehyde

Chemical Shift (δ) ppm	Assignment
192.0 (estimated)	C=O
150.0 - 155.0 (estimated)	C-2, C-3
140.0 - 145.0 (estimated)	C-4a, C-8a
130.0 - 138.0 (estimated)	C-5, C-6, C-7, C-8

Note: Estimated values are derived from known spectra of substituted quinoxalines.[\[1\]](#)[\[2\]](#) The aldehyde group is expected to significantly deshield the carbonyl carbon.

Table 3: Infrared (IR) Spectroscopic Data for Quinoxaline-5-carbaldehyde

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1700	Strong	C=O stretching (aldehyde)
1630 - 1600	Medium to Strong	C=N stretching (quinoxaline ring)
1600 - 1450	Medium	C=C stretching (aromatic rings)
3100 - 3000	Medium to Weak	Aromatic C-H stretching
~2850, ~2750	Weak	Aldehydic C-H stretching

Note: Characteristic absorption bands are predicted based on the functional groups present in the molecule.[\[3\]](#)

Table 4: Mass Spectrometry (MS) Data for Quinoxaline-5-carbaldehyde

m/z	Relative Intensity (%)	Assignment
158	High	[M] ⁺ (Molecular Ion)
157	High	[M-H] ⁺
130	Medium	[M-CO] ⁺
103	Medium	[M-CO-HCN] ⁺

Note: The molecular weight of **Quinoxaline-5-carbaldehyde** is 158.16 g/mol .[\[4\]](#) The fragmentation pattern is predicted based on the stable quinoxaline ring system.

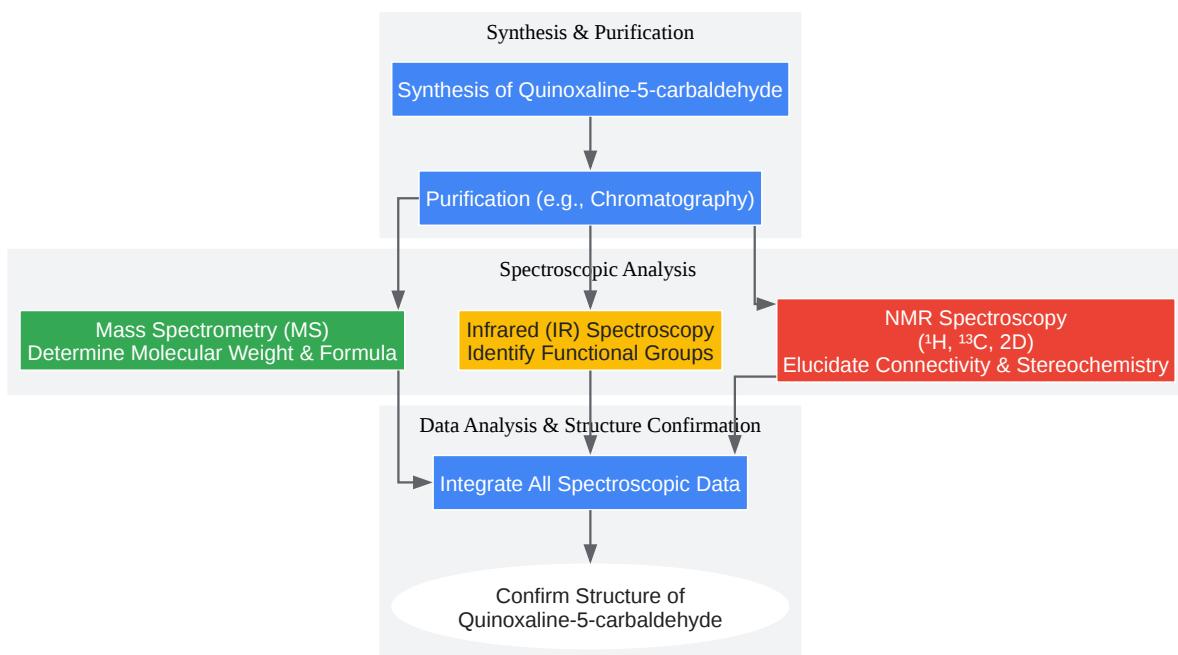
Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of quinoxaline derivatives.[\[5\]](#)[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **Quinoxaline-5-carbaldehyde** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (typically several thousand) is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).
- Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment or the pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile and water with a small amount of formic acid to promote protonation. For EI, the sample is vaporized and bombarded with a high-energy electron beam.

Logical Workflow for Spectroscopic Analysis

The process of characterizing a compound like **Quinoxaline-5-carbaldehyde** follows a logical progression of spectroscopic techniques to build a complete structural picture.

[Click to download full resolution via product page](#)

A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for understanding the key spectroscopic features of **Quinoxaline-5-carbaldehyde**. The provided data and protocols are essential for the quality control, reaction monitoring, and structural verification of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Quinoxaline(91-19-0) ¹³C NMR [m.chemicalbook.com]
- 3. scialert.net [scialert.net]
- 4. scbt.com [scbt.com]
- 5. heteroletters.org [heteroletters.org]
- 6. tsijournals.com [tsijournals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Quinoxaline-5-carbaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130122#spectroscopic-data-nmr-ir-mass-spec-of-quinoxaline-5-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com